

4-bromo-1H-pyrazole-5-carbaldehyde chemical structure and numbering

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-bromo-1H-pyrazole-5-carbaldehyde

Cat. No.: B1273095

[Get Quote](#)

A Technical Guide to 4-bromo-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, properties, and synthesis of **4-bromo-1H-pyrazole-5-carbaldehyde**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Numbering

4-bromo-1H-pyrazole-5-carbaldehyde is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted with a bromine atom and a formyl (carbaldehyde) group.^{[1][2][3]} The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **4-bromo-1H-pyrazole-5-carbaldehyde**.^[4]

The numbering of the pyrazole ring begins at the nitrogen atom bearing a hydrogen (position 1) and proceeds around the ring to give the substituents the lowest possible locants. In this case, the bromine atom is at position 4, and the carbaldehyde group is at position 5.

Below is a diagram illustrating the chemical structure and the standard IUPAC numbering system for the pyrazole ring.

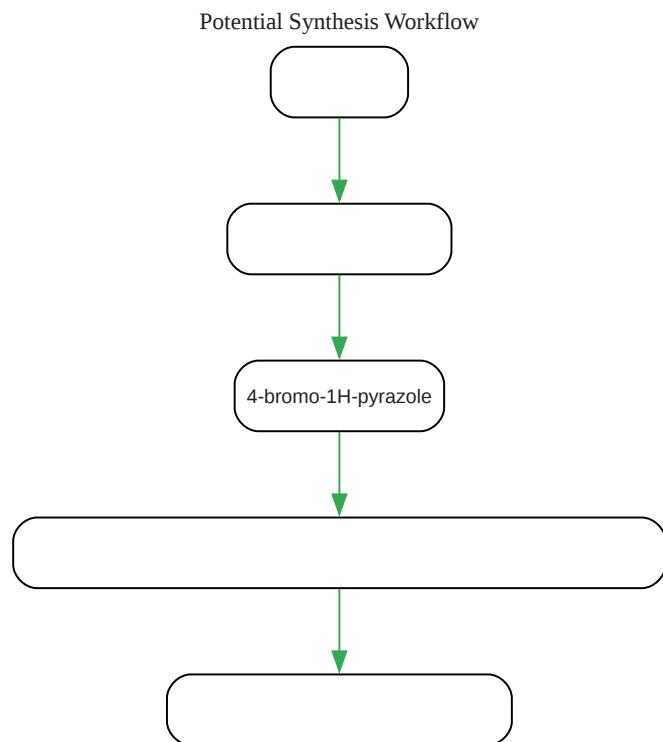
Fig 1. Structure of **4-bromo-1H-pyrazole-5-carbaldehyde**

Physicochemical Properties

A summary of the key computed and experimental properties of **4-bromo-1H-pyrazole-5-carbaldehyde** is presented in the table below. This data is essential for understanding its behavior in various chemical and biological systems.

Property	Value	Source
Molecular Formula	C4H3BrN2O	PubChem[4]
Molecular Weight	174.98 g/mol	PubChem[4]
IUPAC Name	4-bromo-1H-pyrazole-5-carbaldehyde	PubChem[4]
CAS Number	1007346-33-9, 287917-97-9	PubChem[4]
SMILES	C1=NNC(=C1Br)C=O	PubChem[4]
InChIKey	UWGFONONBAIDAF-UHFFFAOYSA-N	PubChem[4]

Synthesis Protocols


The synthesis of substituted pyrazole carbaldehydes can be achieved through various methods. A common approach involves the formylation of a pre-functionalized pyrazole ring.

Example Protocol: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. While a specific protocol for the direct synthesis of **4-bromo-1H-pyrazole-5-carbaldehyde** via this method is not readily available in the provided search results, a general procedure can be outlined based on similar transformations.[5]

Logical Workflow for a Potential Synthesis

The following diagram illustrates a logical workflow for the synthesis of **4-bromo-1H-pyrazole-5-carbaldehyde**, starting from a simpler pyrazole precursor.

[Click to download full resolution via product page](#)

Fig 2. A potential synthetic pathway.

Detailed Steps for a Related Synthesis (Formylation via Bromine-Lithium Exchange):

A reported synthesis for a similar compound, 3-(benzyloxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, involves the following steps which could be adapted:[5][6]

- Protection/Starting Material: Begin with a suitable N-protected or substituted 4-bromopyrazole.
- Lithiation: Treat the 4-bromopyrazole derivative with a strong base, such as n-butyllithium (n-BuLi), at a low temperature (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF). This selectively exchanges the bromine atom for a lithium atom.

- Formylation: Quench the resulting lithiated intermediate with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).
- Work-up and Purification: The reaction mixture is then worked up, typically with an aqueous solution, and the desired product is extracted and purified, often by column chromatography.
[\[7\]](#)

Safety and Handling

Based on GHS hazard statements for this compound, it is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[\[4\]](#) Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Applications in Research and Drug Development

Pyrazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[\[1\]](#) Aldehyde functionalities are versatile chemical handles that can be readily converted into other functional groups, making **4-bromo-1H-pyrazole-5-carbaldehyde** a useful building block for the synthesis of more complex molecules for drug discovery programs and materials science.[\[8\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica [britannica.com]
- 4. 4-bromo-1H-pyrazole-5-carbaldehyde | C4H3BrN2O | CID 2782154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. epubl.ktu.edu [epubl.ktu.edu]

- 6. researchgate.net [researchgate.net]
- 7. 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 473528-88-0|4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [4-bromo-1H-pyrazole-5-carbaldehyde chemical structure and numbering]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1273095#4-bromo-1h-pyrazole-5-carbaldehyde-chemical-structure-and-numbering>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com